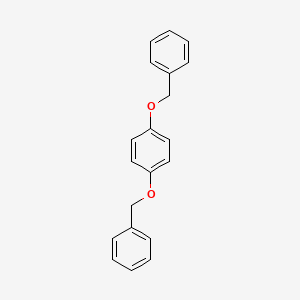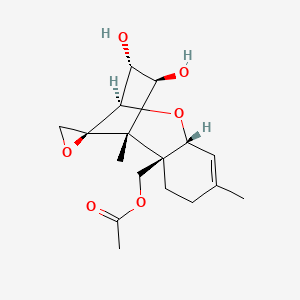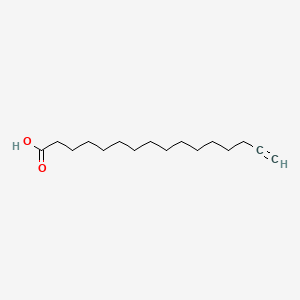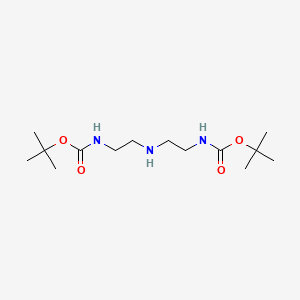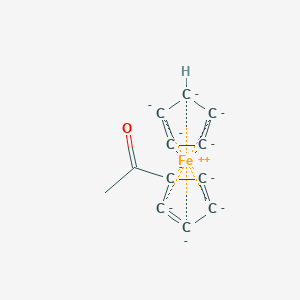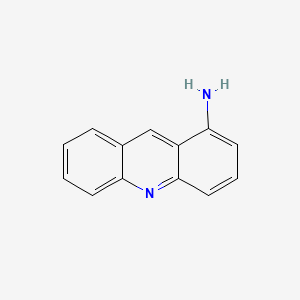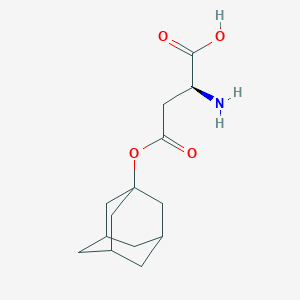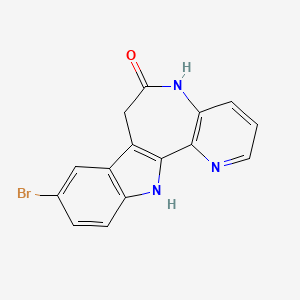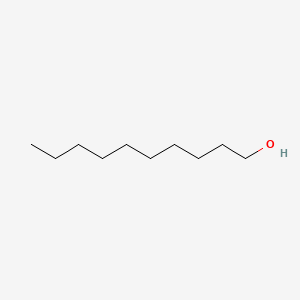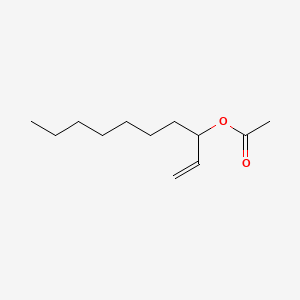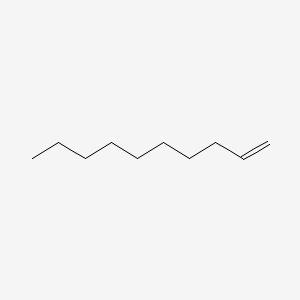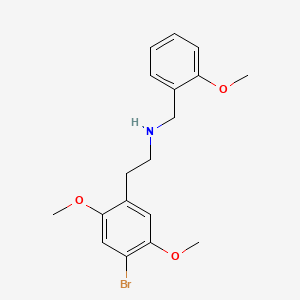
25B-NBOMe
概要
説明
25B-NBOMe, also known as NBOMe-2C-B, Cimbi-36, Nova, and BOM 2-CB, is a derivative of the phenethylamine psychedelic 2C-B . It is a highly potent 2C-B derivative that has recently emerged in the drug market . It is sold under street names such as New Nexus, N-Bomb, and 2CB . This designer drug is a very potent hallucinogen with active doses in the microgram range .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,5-dimethoxybenzaldehyde with nitromethane, acetic acid, and ethylene diamine . An expeditious method for the synthesis of three NBOHs (25H-, 25I- and 25B-NBOH) and three NBOMes (25H-, 25I- and this compound) from salicylaldehyde and 2-methoxyaldehyde has also been reported .Molecular Structure Analysis
The molecular formula of this compound is C18H22BrNO3 . The structure contains methoxy groups at the 2 and 5 positions of the benzene ring and a variety of lipophilic substituents at position 4 .科学的研究の応用
神経薬理学研究
25B-NBOMeは、5-HT2A/Cセロトニン受容体に対する高い結合親和性を持つことから、神経薬理学においてセロトニン系の研究に使用されます . この化合物は、幻覚作用におけるこれらの受容体の役割や、神経伝達物質レベルへの影響を理解するためのツールとして役立ちます。これは、化合物が5-HT2A受容体に対する親和性を持つことに関連している可能性があります .
行動研究
行動科学では、this compoundは認知機能や運動機能への影響を観察するために使用されます。 動物モデルを用いた研究では、短期記憶、運動能力に影響を与えることが示されており、不安誘発性を持つ可能性もあります .
神経毒性評価
コメットアッセイなどのアッセイを用いて、この化合物の潜在的な神経毒性効果を評価しています。 これにより、this compoundの遺伝毒性効果を理解するのに役立ちます。これは、MDMAなどの他の幻覚剤と比較して微妙です .
薬物乱用と依存症の研究
This compoundは、薬物乱用と依存症に重要な役割を果たす中脳辺縁系ドーパミン経路を活性化するため、タンパク質レベルでのドーパミン受容体、ドーパミン輸送体(DAT)、チロシンヒドロキシラーゼ(TH)の発現を研究する重要な対象となっています .
ラジオリガンド開発
放射性標識されたthis compoundは、医療研究においてポジトロン断層法(PET)画像のトレーサーとして使用されてきました。 このアプリケーションは、脳のセロトニン系を研究し、活性な脳領域をマッピングするために不可欠です .
法科学毒物学
This compoundは、法科学毒物学においても関連しています。 この化合物の認定された溶液は、臨床毒物学、法科学分析、または尿薬物検査のアプリケーションにおけるLC/MSまたはGC/MSによる試験方法で、キャリブレーターまたはコントロールの出発物質として使用されます .
サイケデリック研究
サイケデリックとして、this compoundの知覚と気分への影響は、サイケデリック研究において関心が高まっています。 研究の目的は、LSD、メスカリン、シロシビンなどの他の幻覚剤と同様の薬理作用を理解することです .
法的および規制上の研究
This compoundとその誘導体による法的ステータスと規制上の課題は、政策立案を支援するために研究されています。 これには、物質の入手可能性、使用、中毒事例、および薬物乱用市場におけるその位置づけを調べることなどが含まれます .
作用機序
Target of Action
25B-NBOMe, also known as NBOMe-2C-B, Cimbi-36, Nova, or BOM 2-CB, is a derivative of the phenethylamine psychedelic 2C-B . It primarily targets the 5HT2A receptor , acting as a potent full agonist . The 5HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a key role in the function and distribution of serotonin in the brain .
Mode of Action
This compound interacts with its primary target, the 5HT2A receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the release of calcium from intracellular stores and the activation of the enzyme phospholipase C . The compound’s interaction with the 5HT2A receptor is so potent that it has more than 1000-fold selectivity for 5HT2A compared with 5HT1A .
Biochemical Pathways
The activation of the 5HT2A receptor by this compound affects various biochemical pathways. The most significant of these is the serotonergic pathway , which is involved in regulating mood, anxiety, sleep, and cognition . The compound’s action on this pathway can lead to hallucinogenic effects . In addition, there is potential involvement of a dysregulated dopaminergic system, neuroadaptation, and brain wave changes .
Pharmacokinetics
It is known that the compound’s effects last about 3-10 hours . The parent compound is rapidly cleared from the blood when used in tracer doses . The compound is often administered sublingually/buccally, intravenously, via nasal insufflations, or by smoking .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with the 5HT2A receptor. This interaction leads to a range of physiological and psychological effects, including visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects can be influenced by the route of administration . Furthermore, the compound’s identity, purity, and concentration can vary significantly due to its production in clandestine laboratories, which can impact its action and the risk of adverse health effects .
Safety and Hazards
特性
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXGNJVVBGJEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50907974 | |
| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1026511-90-9 | |
| Record name | 4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026511-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 25B-NBOMe | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026511909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMBI-36 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6NAA81PHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe) and how does it work?
A1: 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (this compound) is a synthetic psychedelic compound that acts as a potent agonist of the serotonin 5-HT2A receptor. [, , ] This means it binds to and activates these receptors, which are primarily found in the brain and play a crucial role in various functions, including perception, mood, and cognition. [] Activation of 5-HT2A receptors by this compound leads to its hallucinogenic effects. [, , , , , , ]
Q2: What is the structural formula and molecular weight of this compound?
A2: The molecular formula of this compound is C18H22BrNO3. Its molecular weight is 392.29 g/mol. [, ]
Q3: Can you elaborate on the spectroscopic data available for this compound?
A3: Studies have employed various spectroscopic techniques to characterize this compound, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS), Liquid Chromatography- Quadrupole Time of Flight- Mass Spectrometry (LC-QTOF/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , , , , , ] These techniques provide information about the compound's mass spectrum, fragmentation pattern, and structural features. [] For detailed spectroscopic data, please refer to the cited research papers.
Q4: How stable is this compound in biological samples?
A4: Research indicates that this compound and its metabolites exhibit significant stability in biological samples like blood and urine. [] Studies have shown detectable levels even after 24 hours of consumption and after three months of storage at refrigerated temperatures (3-5°C). []
Q5: How do structural modifications to this compound affect its activity and potency?
A5: Research has explored modifications at the primary metabolic site of this compound, aiming to improve its metabolic stability. [] Although modifications were successful in increasing microsomal stability, the intrinsic clearance remained high, suggesting continued susceptibility to first-pass metabolism. [] This highlights the importance of the N-benzylphenethylamine scaffold for this compound's activity and the challenges in modifying it without significantly impacting its pharmacological properties.
Q6: What are the documented toxic effects of this compound?
A6: this compound has been associated with severe toxicity and even fatalities. [, , , ] Reported adverse effects include agitation, tachycardia, hypertension, seizures, rhabdomyolysis, acute kidney injury, and death. [, , , ]
Q7: What analytical methods are commonly employed to detect and quantify this compound?
A7: The most common techniques for this compound analysis include GC-MS, HPLC-MS/MS, and LC-QTOF/MS. [, , , , , , ] These methods allow for sensitive and specific detection and quantification of the drug and its metabolites in various matrices, including blood, urine, and hair. [, ]
Q8: Has this compound been found in combination with other drugs in cases of intoxication?
A8: Yes, studies have reported cases where this compound was detected alongside other substances like 3,4-methylenedioxymethamphetamine (MDMA), cathinones, and synthetic cannabinoids, highlighting the prevalence of polydrug use among recreational users. [, , ] This co-ingestion can complicate clinical presentations and increase the risk of severe outcomes. []
Q9: What is the legal status of this compound?
A9: Due to the significant public health risk posed by this compound, it has been classified as a Schedule I controlled substance in the United States. [, ] This means it is considered to have a high potential for abuse and no currently accepted medical use. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



